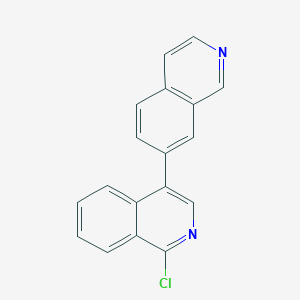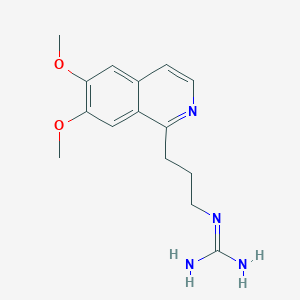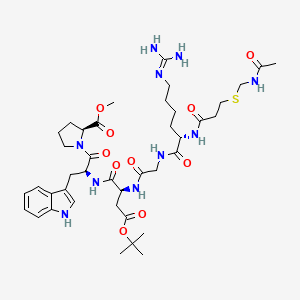
1-Chloro-4,7'-biisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4,7’-biisoquinoline is a heterocyclic compound that belongs to the family of biisoquinolines It is characterized by the presence of a chlorine atom at the 1-position and a biisoquinoline structure, which consists of two isoquinoline units connected at the 4 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4,7’-biisoquinoline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate nucleophiles. This reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Chloro-4,7’-biisoquinoline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Chloro-4,7’-biisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted biisoquinoline derivatives, which can have different functional groups attached to the isoquinoline rings. These derivatives can exhibit diverse chemical and biological properties.
科学的研究の応用
1-Chloro-4,7’-biisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 1-Chloro-4,7’-biisoquinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions and influencing their reactivity and properties .
類似化合物との比較
Similar Compounds
1,1’-Biisoquinoline: A closely related compound with similar structural features but without the chlorine atom.
2,2’-Bipyridine: Another bidentate ligand commonly used in coordination chemistry.
1,10-Phenanthroline: A well-known chelating agent with a similar nitrogen donor motif.
Uniqueness
1-Chloro-4,7’-biisoquinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to form specific interactions with molecular targets and improve its efficacy in various applications.
特性
CAS番号 |
848841-53-2 |
|---|---|
分子式 |
C18H11ClN2 |
分子量 |
290.7 g/mol |
IUPAC名 |
1-chloro-4-isoquinolin-7-ylisoquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-16-4-2-1-3-15(16)17(11-21-18)13-6-5-12-7-8-20-10-14(12)9-13/h1-11H |
InChIキー |
SLAIKCMANHDXFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C3=CC4=C(C=C3)C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)



![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)




![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)




